molecular formula C19H18N4O B11046462 11-(3,4-Dihydro-1H-isoquinolin-2-yl)-8,10,12-triazatricyclo[7.4.0.0{2,6}]trideca-1(9),2(6),7,10-tetraen-13-one

11-(3,4-Dihydro-1H-isoquinolin-2-yl)-8,10,12-triazatricyclo[7.4.0.0{2,6}]trideca-1(9),2(6),7,10-tetraen-13-one

Cat. No. B11046462
M. Wt: 318.4 g/mol
InChI Key: SOSIMFATKSGFEI-UHFFFAOYSA-N
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Description

11-(3,4-Dihydro-1H-isoquinolin-2-yl)-8,10,12-triazatricyclo[7.4.0.0{2,6}]trideca-1(9),2(6),7,10-tetraen-13-one is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a tricyclic core with multiple nitrogen atoms, making it an interesting subject for studies in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(3,4-Dihydro-1H-isoquinolin-2-yl)-8,10,12-triazatricyclo[7.4.0.0{2,6}]trideca-1(9),2(6),7,10-tetraen-13-one typically involves multi-step organic reactions. One common approach is the Castagnoli–Cushman reaction, which is used to synthesize derivatives of 3,4-dihydroisoquinolin-1(2H)-one . This reaction involves the condensation of an imine with a cyclic anhydride, followed by cyclization to form the tricyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of automated reactors and continuous flow chemistry techniques to streamline the process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

11-(3,4-Dihydro-1H-isoquinolin-2-yl)-8,10,12-triazatricyclo[7.4.0.0{2,6}]trideca-1(9),2(6),7,10-tetraen-13-one can undergo various chemical reactions, including:

    Oxidation: Conversion of the dihydroisoquinoline moiety to an isoquinoline.

    Reduction: Reduction of the triazatricyclic core to form more saturated derivatives.

    Substitution: Introduction of different substituents on the nitrogen atoms or the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoquinoline derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

11-(3,4-Dihydro-1H-isoquinolin-2-yl)-8,10,12-triazatricyclo[7.4.0.0{2,6}]trideca-1(9),2(6),7,10-tetraen-13-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 11-(3,4-Dihydro-1H-isoquinolin-2-yl)-8,10,12-triazatricyclo[7.4.0.0{2,6}]trideca-1(9),2(6),7,10-tetraen-13-one involves its interaction with specific molecular targets. For instance, it acts as an androgen receptor antagonist, effectively suppressing the growth of both androgen-dependent and androgen-independent prostate cancer cell lines . The compound binds to the androgen receptor, preventing the activation of downstream signaling pathways that promote cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 11-(3,4-Dihydro-1H-isoquinolin-2-yl)-8,10,12-triazatricyclo[7.4.0.0{2,6}]trideca-1(9),2(6),7,10-tetraen-13-one apart is its tricyclic structure with multiple nitrogen atoms, which provides unique chemical properties and potential biological activities. Its ability to act as an androgen receptor antagonist makes it particularly valuable in the field of medicinal chemistry.

properties

Molecular Formula

C19H18N4O

Molecular Weight

318.4 g/mol

IUPAC Name

11-(3,4-dihydro-1H-isoquinolin-2-yl)-8,10,12-triazatricyclo[7.4.0.02,6]trideca-1,6,8,10-tetraen-13-one

InChI

InChI=1S/C19H18N4O/c24-18-16-15-7-3-6-13(15)10-20-17(16)21-19(22-18)23-9-8-12-4-1-2-5-14(12)11-23/h1-2,4-5,10H,3,6-9,11H2,(H,20,21,22,24)

InChI Key

SOSIMFATKSGFEI-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CN=C3C(=C2C1)C(=O)NC(=N3)N4CCC5=CC=CC=C5C4

Origin of Product

United States

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